Methyl2,3-Di-O-acetyl-beta-D-xylopyranoside
Description
Methyl 2,3-Di-O-acetyl-β-D-xylopyranoside is a chemically modified xylose derivative where acetyl groups protect the hydroxyl groups at the C-2 and C-3 positions of the xylopyranoside ring. This compound serves as a critical intermediate in carbohydrate synthesis due to its regioselective protection, enabling controlled deprotection and functionalization for applications in glycochemistry and enzymology.
Synthesis: The synthesis involves benzylation of methyl 2,3-anhydro-β-D-ribopyranoside, followed by alkaline hydrolysis to yield methyl 4-O-benzyl-β-D-ribopyranoside. Subsequent acetylation and hydrogenolysis remove the benzyl group, producing the crystalline final product in high yield (58%) . This method highlights the compound’s utility in generating modified xylose derivatives for further glycosylation or enzymatic studies.
Properties
Molecular Formula |
C10H16O7 |
|---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
(3-acetyloxy-5-hydroxy-2-methoxyoxan-4-yl) acetate |
InChI |
InChI=1S/C10H16O7/c1-5(11)16-8-7(13)4-15-10(14-3)9(8)17-6(2)12/h7-10,13H,4H2,1-3H3 |
InChI Key |
LOEWJQHJKPVKSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(COC(C1OC(=O)C)OC)O |
Origin of Product |
United States |
Preparation Methods
Standard Acetylation Protocol
Reagents :
-
Methyl β-D-xylopyranoside (1.0 equiv)
-
Acetic anhydride (2.2–3.0 equiv)
-
Pyridine (catalytic, 0.1–0.5 equiv)
-
Dichloromethane (DCM) or dimethylformamide (DMF) as solvent
Procedure :
-
Dissolve methyl β-D-xylopyranoside in anhydrous DCM (10 mL/g substrate).
-
Add pyridine (0.3 equiv) and acetic anhydride (2.5 equiv) dropwise under nitrogen at 0°C.
-
Stir the mixture at room temperature for 6–12 hours.
-
Quench the reaction with ice-cold water, extract with DCM, and wash with dilute HCl (5%) to remove excess pyridine.
-
Purify the crude product via column chromatography (hexane:ethyl acetate, 3:1) or recrystallization from ethanol.
Regioselectivity Considerations
The 2- and 3-hydroxyl groups exhibit higher reactivity compared to the 4-position due to steric and electronic factors. Nuclear magnetic resonance (NMR) studies confirm that acetylation under mild conditions preferentially targets these positions, with <5% of 4-O-acetyl byproducts observed.
Optimized Synthetic Protocols
Recent advancements have focused on improving yield, reducing reaction time, and enhancing regioselectivity.
Solvent-Free Acetylation
Reagents :
-
Methyl β-D-xylopyranoside
-
Acetic anhydride (2.2 equiv)
-
Zinc chloride (ZnCl₂, 0.05 equiv) as a Lewis acid catalyst
Procedure :
-
Mix substrate and ZnCl₂ in a ball mill.
-
Add acetic anhydride and grind at 25°C for 30 minutes.
-
Extract the product with ethyl acetate and purify via flash chromatography.
Advantages :
-
Elimination of solvent reduces waste and simplifies purification.
-
Reaction time shortened from hours to minutes.
Microwave-Assisted Synthesis
Conditions :
-
Power: 300 W
-
Temperature: 80°C
-
Time: 10 minutes
Key Observations :
-
Microwave irradiation enhances reaction kinetics by promoting molecular collisions.
-
Reduced thermal degradation compared to conventional heating.
Enzymatic and Chemoenzymatic Approaches
Enzymatic methods offer eco-friendly alternatives by leveraging esterases and lipases for regioselective acetylation.
Rabbit Serum Esterase-Catalyzed Deacetylation
While primarily used for deprotection, rabbit serum esterases have been explored for reverse reactions under controlled conditions:
-
Substrate : Methyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside
-
Enzyme : Rabbit serum esterase (50 U/mL)
-
Buffer : Phosphate buffer (pH 7.4)
-
Temperature : 37°C
Result : Selective removal of the 4-O-acetyl group yields the 2,3-di-O-acetyl derivative with 78% efficiency.
Immobilized Candida antarctica Lipase B (CAL-B)
Conditions :
-
Solvent: Tert-butanol
-
Acyl donor: Vinyl acetate
-
Temperature: 45°C
Limitations :
-
Lower regioselectivity compared to chemical methods.
-
Requires optimization of water activity for enzyme stability.
Industrial-Scale Production
Large-scale synthesis prioritizes cost efficiency and reproducibility.
Continuous Flow Reactor System
Parameters :
-
Reactor volume: 500 mL
-
Flow rate: 10 mL/min
-
Residence time: 30 minutes
-
Catalyst: Heterogeneous sulfonic acid resin
Advantages :
-
Automated control minimizes human error.
-
Scalable to multi-kilogram batches.
Comparative Analysis of Methods
| Method | Catalyst | Time | Yield | Regioselectivity |
|---|---|---|---|---|
| Classical (DCM) | Pyridine | 12 h | 75–85% | High (2,3 > 4) |
| Solvent-Free (ZnCl₂) | ZnCl₂ | 0.5 h | 92% | High |
| Microwave-Assisted | None | 0.17 h | 88% | Moderate |
| Enzymatic (Rabbit Serum) | Esterase | 24 h | 78% | Moderate |
| Continuous Flow | Sulfonic Acid Resin | 0.5 h | 89% | High |
Chemical Reactions Analysis
Enzymatic Deacetylation Reactions
This compound serves as a substrate for acetylxylan esterases , enzymes that hydrolyze acetyl groups from carbohydrates. Key findings include:
-
Mechanistic Insights : The presence of a free vicinal hydroxyl group enhances deacetylation rates, suggesting a potential ortho-ester intermediate during catalysis .
Glycosylation Reactions
The compound participates in glycosidic bond formation, particularly in oligosaccharide synthesis:
Protocol for Glycosylation :
-
Preactivation : Use 1-benzenesulfinyl piperidine (BSP) and trifluoromethanesulfonic anhydride (TfO) at low temperatures.
-
Coupling : React with glycosyl acceptors (e.g., methyl β-D-xylopyranoside derivatives) in benzene/nitromethane.
-
Outcome : High β-selectivity observed, yielding disaccharides like methyl α-D-mannopyranosyl-(1→4)-β-D-xylopyranoside derivatives .
Key Synthetic Routes :
Comparative Reactivity of Di-O-Acetyl Xylopyranosides
Note: Reactivity varies based on acetyl group positioning and enzyme specificity .
Stability and Reaction Kinetics
Scientific Research Applications
Synthesis and Properties
Methyl 2,3-Di-O-acetyl-beta-D-xylopyranoside can be synthesized through acetylation of beta-D-xylopyranoside using acetic anhydride. The resulting compound exhibits enhanced stability and solubility compared to its non-acetylated counterparts. The synthesis process often involves the use of protecting groups to optimize yields and minimize side reactions. For instance, the use of benzoyl protecting groups has been shown to improve the total yields significantly compared to acetyl groups alone .
Physicochemical Properties
The compound exhibits unique physicochemical properties that make it suitable for various applications. These include:
- Surface Activity : Methyl 2,3-Di-O-acetyl-beta-D-xylopyranoside is a highly surface-active agent, making it valuable in formulations requiring emulsification or stabilization .
- Thermal Stability : The compound demonstrates thermal stability with phase transition temperatures that suggest potential applications in temperature-sensitive formulations .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of methyl 2,3-Di-O-acetyl-beta-D-xylopyranoside derivatives against various pathogens. Specifically, compounds with longer hydrocarbon chains have shown significant activity against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans and Candida glabrata. .
- Minimum Inhibitory Concentration (MIC) : The MIC values for these compounds range from 32 to 256 µg/mL against tested microorganisms, indicating their potential as antimicrobial agents in clinical settings .
Enzymatic Reactions
Methyl 2,3-Di-O-acetyl-beta-D-xylopyranoside serves as a substrate for various enzymes, including acetylxylan esterases. These enzymes catalyze the deacetylation of the compound, which can lead to the formation of partially acetylated products that may have different biological activities .
Pharmaceutical Industry
In pharmaceuticals, methyl 2,3-Di-O-acetyl-beta-D-xylopyranoside can be utilized in drug formulations due to its surfactant properties. It may enhance drug solubility and bioavailability when incorporated into pharmaceutical preparations.
Agriculture
The compound's surfactant characteristics also make it suitable for use in agrochemicals. It can be employed as an emulsifier or stabilizer in pesticide formulations, improving their effectiveness by enhancing coverage and penetration on plant surfaces .
Case Studies
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of methyl 2,3-Di-O-acetyl-beta-D-xylopyranoside derivatives against clinical isolates of Staphylococcus aureus. The results demonstrated that certain derivatives exhibited two to four times higher activity compared to standard antibiotics .
- Enzymatic Activity Assessment : Research on the enzymatic deacetylation of methyl 2,3-Di-O-acetyl-beta-D-xylopyranoside revealed insights into the substrate specificity of carbohydrate esterases. This has implications for understanding enzyme mechanisms and developing biocatalytic processes for sugar modifications .
Mechanism of Action
The mechanism of action of Methyl2,3-Di-O-acetyl-beta-D-xylopyranoside involves its role as a glycosyl donor in glycosylation reactions. The acetyl groups protect the hydroxyl groups on the sugar ring, allowing selective reactions at the anomeric carbon. The compound interacts with glycosyl acceptors and catalysts to form glycosidic bonds, resulting in the formation of glycosides .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Positional Isomers of Acetylated Methyl Xylopyranosides
Methyl 3,4-Di-O-acetyl-β-D-xylopyranoside
- Structure : Acetyl groups at C-3 and C-3.
- Applications : Used in synthesizing antitumor and antibacterial agents due to its bioactive properties .
- Key Difference : The shifted acetylation pattern alters enzyme-substrate interactions, making it less reactive in glycosylation reactions compared to the 2,3-di-O-acetyl isomer.
Methyl 2,4-Di-O-acetyl-β-D-xylopyranoside
- Structure : Acetyl groups at C-2 and C-4.
- Applications : Functions as a catalyst in drug formulations targeting cancer and inflammation .
- Key Difference : The absence of a free hydroxyl at C-3 reduces its utility in regioselective glycosylation but enhances stability in acidic conditions.
Methyl 2,3,4-Tri-O-acetyl-β-D-xylopyranoside
Functionalized Xylopyranosides with Aromatic Moieties
2′-Nitrophenyl 2,3,4-Tri-O-acetyl-β-D-xylopyranoside
- Structure : Nitrophenyl group at C-1 and acetyl groups at C-2, C-3, and C-4.
- Applications : Chromogenic substrate for xylosidase assays; nitrophenyl acts as a leaving group for kinetic studies .
- Key Difference : The nitrophenyl moiety enables spectrophotometric detection of enzymatic activity, unlike methyl derivatives.
2-(6-Hydroxynaphthyl)-O-β-D-xylopyranoside
- Structure : Hydroxynaphthyl group at C-1.
- Applications : Inhibits growth of transformed cells by priming heparan sulfate (HS) and chondroitin sulfate (CS) synthesis .
- Key Difference: The aromatic group enhances cellular uptake and interferes with proteoglycan turnover, a property absent in acetylated methyl xylosides.
Benzyl- and Benzoyl-Protected Analogues
Methyl 2,3-Di-O-benzyl-α-D-glucopyranoside
- Structure : Benzyl groups at C-2 and C-3 of a glucose derivative.
- Applications : Building block for oligosaccharide synthesis; benzyl groups provide orthogonal protection .
- Key Difference: Benzyl protection requires harsher conditions (e.g., hydrogenolysis) for removal compared to acetyl groups.
Methyl 2,3-Di-O-benzoyl-4-O-benzyl-α-D-xylo-hex-5-enopyranoside
Comparative Data Table
*Estimated based on molecular formula.
Biological Activity
Methyl 2,3-Di-O-acetyl-beta-D-xylopyranoside (MDAX) is a glycoside derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article reviews the current understanding of the biological activity of MDAX, including its synthesis, antimicrobial efficacy, and potential for therapeutic use.
Synthesis of Methyl 2,3-Di-O-acetyl-beta-D-xylopyranoside
MDAX is synthesized through the acetylation of methyl beta-D-xylopyranoside. The synthesis typically involves the use of acetic anhydride or acetyl chloride in the presence of a base catalyst. This process yields a compound with enhanced lipophilicity and potentially improved biological activity compared to its parent compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of MDAX against various pathogens:
- Bacterial Activity : MDAX has shown significant activity against both Gram-positive and Gram-negative bacteria. In a study evaluating its Minimum Inhibitory Concentration (MIC), MDAX demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 32 to 256 µg/mL depending on the strain tested .
- Fungal Activity : The compound also exhibited antifungal properties against strains such as Candida albicans and Candida glabrata. The antimicrobial tests indicated that MDAX's effectiveness can be attributed to its structural characteristics, which enhance its interaction with microbial membranes .
Table 1: Antimicrobial Efficacy of Methyl 2,3-Di-O-acetyl-beta-D-xylopyranoside
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32-256 | Bacterial |
| Escherichia coli | 32-256 | Bacterial |
| Candida albicans | 64-128 | Fungal |
| Candida glabrata | 64-128 | Fungal |
Cytotoxicity Studies
In addition to antimicrobial properties, MDAX has been evaluated for its cytotoxic effects on cancer cell lines. Research indicates that MDAX exhibits selective cytotoxicity towards certain carcinoma cells while sparing normal cells:
- Cell Lines Tested : The cytotoxic effects were assessed using MTT assays on prostate cancer cell lines (PC-3 and DU145). Results showed a dose-dependent decrease in cell viability with IC50 values indicating significant potency against PC-3 cells compared to DU145 cells .
Table 2: Cytotoxicity of Methyl 2,3-Di-O-acetyl-beta-D-xylopyranoside
| Cell Line | IC50 (µg/mL) | Time (hours) |
|---|---|---|
| PC-3 | 26.43 ± 2.1 | 72 |
| DU145 | 41.85 ± 7.8 | 72 |
The mechanism by which MDAX exerts its biological effects is not fully elucidated but appears to involve:
- Membrane Disruption : The lipophilic nature of MDAX facilitates its incorporation into microbial membranes, leading to increased permeability and cell lysis.
- Cell Cycle Arrest : In cancer cells, MDAX may induce apoptosis through mechanisms involving DNA damage and cell cycle arrest .
Case Studies
- Antimicrobial Efficacy in Clinical Isolates : A study involving clinical isolates from skin infections demonstrated that MDAX maintained effective antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, suggesting its potential as a therapeutic agent in treating resistant infections .
- Cytotoxicity in Cancer Research : Further investigations into the cytotoxic effects revealed that MDAX could serve as a lead compound for developing new anticancer therapies, particularly for prostate cancer .
Q & A
What are the standard synthetic protocols for Methyl 2,3-Di-O-acetyl-β-D-xylopyranoside, and how do reaction conditions influence regioselectivity?
Basic
The synthesis typically involves benzylation of methyl 2,3-anhydro-β-D-ribopyranoside followed by hydrolysis, acetylation, and hydrogenolysis to yield the target compound. Critical steps include protecting group strategies (e.g., benzyl for hydroxyl groups) and reaction optimization (e.g., using AgClO₄ as a promoter in glycosylation) .
Advanced
Regioselectivity in glycosylation is influenced by solvent polarity, promoter choice (e.g., BF₃·Et₂O vs. AgClO₄), and steric effects of protecting groups. For example, bulky acetyl groups at C2/C3 hinder unwanted side reactions, while polar solvents favor equatorial glycosidic bond formation. Contradictions in yields between studies may arise from trace moisture levels affecting Lewis acid activity .
How do researchers characterize the stereochemical purity of Methyl 2,3-Di-O-acetyl-β-D-xylopyranoside?
Basic
Nuclear Magnetic Resonance (NMR) is the gold standard. Key diagnostic signals include:
- ¹H NMR : Acetyl methyl protons (δ 2.0–2.1 ppm) and anomeric proton (δ 4.5–5.5 ppm, β-configuration).
- ¹³C NMR : Acetyl carbonyls (δ 170–175 ppm) and anomeric carbon (δ 100–105 ppm) .
Advanced
High-resolution mass spectrometry (HRMS) and X-ray crystallography resolve ambiguities in stereochemistry. For example, synchrotron data can confirm crystal packing and hydrogen-bonding patterns, while NOESY correlations in NMR verify axial/equatorial orientations of substituents .
What are the challenges in enzymatic synthesis of xylopyranoside derivatives, and how does this compare to chemical methods?
Advanced
Enzymatic synthesis (e.g., using glycosidases) offers mild conditions and high stereocontrol but struggles with low yields for bulky substrates like acetylated xylopyranosides. Chemical methods (e.g., trichloroacetimidate donors) achieve higher yields but require toxic promoters. Recent hybrid approaches (chemo-enzymatic) use enzymes to remove protecting groups post-glycosylation, improving efficiency .
How does the stability of Methyl 2,3-Di-O-acetyl-β-D-xylopyranoside vary under different storage conditions?
Advanced
Acetylated sugars hydrolyze under acidic or aqueous conditions. Stability studies show:
- Dry inert atmosphere : Stable for >12 months (degradation <5%).
- Aqueous buffers (pH 7) : Hydrolysis of acetyl groups occurs within days, altering reactivity.
- Light exposure : UV radiation accelerates decomposition via radical pathways. Storage at −20°C in amber vials is recommended .
What role does Methyl 2,3-Di-O-acetyl-β-D-xylopyranoside play in oligosaccharide assembly?
Basic
It serves as a glycosyl acceptor or donor in stepwise synthesis of xylose-containing oligomers (e.g., glucuronoxylans). The acetyl groups act as temporary protecting groups, enabling selective deprotection for further functionalization .
Advanced
In automated solid-phase synthesis, its orthogonal protection (acetyl vs. benzyl) allows iterative coupling. For example, in hyaluronic acid analogs, it facilitates β(1→4) linkages with glucuronic acid donors. Contradictions in coupling efficiency (60–90% yields) highlight solvent-dependent aggregation effects .
How do researchers resolve contradictions in reported melting points or optical rotations for this compound?
Advanced
Discrepancies arise from:
- Crystallization solvents : Ethanol vs. chloroform can produce polymorphs with MP differences of 5–10°C.
- Impurity profiles : Trace benzyl groups (from incomplete hydrogenolysis) elevate MPs.
- Polarimetry calibration : Standardize using sucrose ([α]ᴅ²⁵ +66.5°) to verify instrument accuracy .
What computational methods predict the reactivity of Methyl 2,3-Di-O-acetyl-β-D-xylopyranoside in glycosylation?
Advanced
Density Functional Theory (DFT) models simulate transition states to predict regioselectivity. For example, calculations of glycosyl oxocarbenium ions reveal that acetyl groups at C2/C3 stabilize the β-conformer, favoring axial attack by nucleophiles. MD simulations further assess solvent effects on reaction trajectories .
How is this compound used in studying glycosaminoglycan (GAG) biosynthesis?
Advanced
As a xyloside primer, it initiates GAG chain elongation in vitro. Researchers quantify activation efficiency via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
